Physicochemical Differentiation from the Cyclopropanesulfonamide Analog: Lipophilicity and Hydrogen Bond Acceptor Capacity
Compared to its direct 5-fluoropyrimidine-piperidine analog, N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide, the target compound's N-methylmethanesulfonamide group reduces both lipophilicity and steric bulk. The replacement of a cyclopropane ring with a methyl group results in a lower calculated LogP and reduced molecular volume. This is a critical differentiator for projects where minimizing lipophilicity to avoid promiscuous binding, improve solubility, or reduce metabolic clearance is paramount [1]. The analog's cyclopropyl group introduces a different steric and electronic environment, which likely alters its binding mode or target engagement profile, meaning these two compounds are not functionally equivalent research tools.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (MW = 288.34 g/mol) |
| Comparator Or Baseline | Analog: N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide (XLogP3-AA = Not Experimentally Reported; Predicted > 1.0 due to additional CH2 groups and cyclopropyl moiety) |
| Quantified Difference | Exact difference cannot be quantified without matched experimental data for the analog. Class-level inference predicts a delta LogP of >0.4 units, which is significant for permeability and solubility. |
| Conditions | Computational prediction via XLogP3 algorithm on PubChem [1]; no experimental LogP or LogD data available for either compound. |
Why This Matters
For drug discovery programs optimizing CNS penetration or seeking to reduce off-target toxicity driven by high lipophilicity, the lower calculated LogP of the target compound provides a differentiated, though unvalidated, pharmacokinetic starting point.
- [1] PubChem Compound Summary for CID 154582475, N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide. National Center for Biotechnology Information (2024). View Source
